Lipoamide-PEG11-Biotin

Description

Contextualizing Lipoamide-PEG11-Biotin within Contemporary Bioconjugation Strategies

This compound is a heterobifunctional chemical linker, meaning it has two different reactive ends, allowing for the sequential conjugation of different molecules. This specific reagent is part of a sophisticated class of tools used in modern bioconjugation. Its structure is designed for specific applications where surface anchoring and subsequent high-affinity binding are required. One end, the lipoamide (B1675559) group, provides a stable anchor to metal surfaces like gold, while the other end, biotin (B1667282), is available for strong and specific binding to avidin (B1170675) or streptavidin proteins. The PEG11 linker physically separates these two functional ends.

Rationale for Modular Design in Multifunctional Chemical Linkers

The effectiveness of multifunctional linkers like this compound stems from their modular design. This approach allows for the independent optimization of each component of the linker: the anchor, the spacer, and the reactive group. rsc.orgrsc.org A modular synthetic platform enables the creation of a diverse range of conjugates by combining different functional units. rsc.orgrsc.org This versatility is crucial for tailoring the linker to the specific needs of an experiment, such as adjusting solubility, managing steric hindrance, and ensuring the biological activity of the conjugated molecules. rsc.orgrsc.orgnih.gov The ability to assemble these linkers from different modules facilitates the development of novel probes for applications like targeted drug delivery and cellular imaging. rsc.orgrsc.orgnih.gov

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Reagent Characteristics

The Polyethylene Glycol (PEG) component of the linker, in this case, a discrete chain of 11 ethylene (B1197577) glycol units (PEG11), is not merely a spacer. PEG linkers are known to be biocompatible, non-toxic, and generally non-immunogenic. sigmaaldrich.comeuropeanpharmaceuticalreview.combroadpharm.com Their hydrophilic nature significantly increases the water solubility of the reagent and any molecule it's attached to, which is particularly beneficial when working with hydrophobic molecules or to prevent aggregation. thermofisher.comthermofisher.comissuu.comissuu.com The PEG chain's flexibility and length can be precisely controlled (discrete PEGs) to optimize the distance between the conjugated molecules, which can be critical for function. sigmaaldrich.combroadpharm.com Furthermore, PEGylation, the process of attaching PEG chains, can increase the hydrodynamic size of a molecule, which can alter its pharmacokinetic properties, such as extending its half-life in the bloodstream by reducing renal clearance. broadpharm.comissuu.comissuu.com

Interactive Table: Properties Enhanced by PEG Linkers

| Property | Enhancement by PEG Linker |

|---|---|

| Solubility | Increases solubility in aqueous solutions. thermofisher.comthermofisher.comissuu.comissuu.com |

| Biocompatibility | Non-toxic and low immunogenicity. sigmaaldrich.comeuropeanpharmaceuticalreview.combroadpharm.com |

| Pharmacokinetics | Can increase the in-vivo half-life of conjugated molecules. broadpharm.comissuu.comissuu.com |

| Aggregation | Reduces aggregation of conjugated biomolecules. thermofisher.com |

| Flexibility | Provides a flexible spacer between conjugated moieties. thermofisher.com |

Overview of Biotin-Avidin/Streptavidin High-Affinity Interaction in Research Methodologies

The interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin is one of the strongest known non-covalent bonds in biology. thermofisher.comencyclopedia.pub This exceptionally high affinity (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M) makes the biotin-avidin/streptavidin system a powerful and widely used tool in a vast array of research applications. thermofisher.comencyclopedia.pub

This system is integral to numerous detection and purification techniques. thermofisher.comsouthernbiotech.comrockland.com In methods like ELISA, Western blotting, immunohistochemistry, and flow cytometry, biotin is attached to antibodies or other probes. southernbiotech.combosterbio.com The subsequent addition of avidin or streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore, allows for highly sensitive detection and signal amplification. thermofisher.comsouthernbiotech.com The tetrameric nature of avidin and streptavidin, allowing each to bind up to four biotin molecules, contributes significantly to this signal enhancement. thermofisher.comsouthernbiotech.com Streptavidin is often preferred over avidin due to its lower non-specific binding, as it is not glycosylated and has a more neutral isoelectric point. southernbiotech.comrockland.com

Interactive Table: Comparison of Avidin and Streptavidin

| Feature | Avidin | Streptavidin |

|---|---|---|

| Source | Egg whites of birds, reptiles, amphibians southernbiotech.com | Bacteria (Streptomyces avidinii) rockland.com |

| Biotin Binding Sites | 4 thermofisher.comsouthernbiotech.com | 4 southernbiotech.com |

| Binding Affinity (Kd) | ~10⁻¹⁵ M thermofisher.com | ~10⁻¹⁴ M encyclopedia.pub |

| Glycosylation | Yes southernbiotech.com | No southernbiotech.comrockland.com |

| Isoelectric Point (pI) | Basic (10.5) southernbiotech.com | Near Neutral southernbiotech.com |

| Non-specific Binding | Higher, due to glycosylation and charge southernbiotech.comrockland.com | Lower southernbiotech.comrockland.com |

Structure

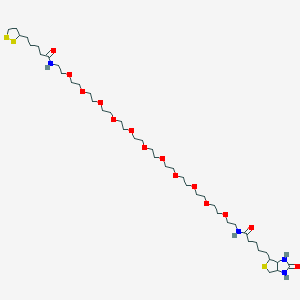

2D Structure

Properties

Molecular Formula |

C42H78N4O14S3 |

|---|---|

Molecular Weight |

959.3 g/mol |

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49) |

InChI Key |

LHDRNWLHXCGFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies

Synthetic Routes for Lipoamide-PEG11-Biotin

Precursor Synthesis and Integration: Biotin (B1667282), Lipoic Acid Derivatives, and PEGylation Chemistry

The construction of this compound begins with the preparation and functionalization of its constituent parts.

Biotin Derivatization: Biotin, a vitamin also known as vitamin B7, features a valeric acid side chain that is crucial for its use in chemical synthesis. issuu.com This carboxyl group provides a convenient handle for conjugation to other molecules without affecting the ureido ring system responsible for its high-affinity interaction with avidin (B1170675) and streptavidin. issuu.comissuu.com For synthesis, the carboxyl group is often activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation with an amine-terminated PEG linker. issuu.com

Lipoic Acid Derivatives: Lipoic acid is characterized by a five-membered dithiolane ring, which contains a disulfide bond. broadpharm.com This group can serve as a bidentate ligand for anchoring molecules to metal surfaces, particularly gold. axispharm.com Like biotin, lipoic acid also possesses a carboxylic acid group that can be activated for coupling to the opposite end of the PEG linker. The disulfide bond in the dithiolane ring can also be chemically reduced to yield two free sulfhydryl (thiol) groups, which opens up further avenues for covalent modification. scielo.brpreprints.org

PEGylation Chemistry: Polyethylene (B3416737) glycol (PEG) is a biocompatible and water-soluble polymer widely used to link different functional moieties. broadpharm.comaxispharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance solubility, reduce aggregation, and provide a flexible spacer arm to minimize steric hindrance between the conjugated parts. issuu.combiosyn.comthermofisher.com For this compound, a heterobifunctional PEG derivative is required, typically one with an amine group at one terminus and a carboxyl group or other reactive handle at the other. The synthesis involves coupling the activated biotin to one end of the PEG chain and the activated lipoic acid to the other, often through stable amide linkages. biosynth.comyusiyy.com

The integration of these precursors results in a linear molecule with distinct functionalities at each terminus, separated by a flexible, hydrophilic PEG spacer. alfa-chemistry.com

| Precursor | Key Functional Group for Conjugation | Primary Role in Final Compound | Relevant Chemical Properties |

|---|---|---|---|

| Biotin | Valeric acid side chain (-COOH) | High-affinity binding to avidin/streptavidin | Ureido ring remains intact for binding after conjugation. issuu.comissuu.com |

| Lipoic Acid | Carboxylic acid (-COOH) | Surface anchoring; source of sulfhydryl groups | Dithiolane ring can bind to metal surfaces or be reduced to two thiols. axispharm.com |

| Amine-PEG11-Carboxylic Acid | Amine (-NH₂) and Carboxyl (-COOH) termini | Hydrophilic, flexible spacer | Monodisperse linker ensures homogeneity of the final product. biosynth.comthermofisher.com |

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for the coupling steps. When forming amide bonds between the PEG linker and the terminal biotin and lipoic acid moieties, several factors are critical.

Molar Ratios: To drive the reaction to completion and maximize the yield of the desired product, a slight molar excess of the activated biotin or lipoic acid derivative is often used relative to the amine-terminated PEG linker. thermofisher.com For protein labeling, a 5- to 20-fold molar excess of the labeling reagent is a common starting point. thermofisher.com

Solvents: The choice of solvent is crucial for ensuring that all reactants remain fully dissolved. Anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used for these types of conjugation reactions. yusiyy.comthermofisher.com

pH Control: For reactions involving NHS esters, the pH should be maintained in the range of 7 to 8.5 to ensure the stability of the ester while allowing for efficient acylation of the primary amine on the PEG linker.

Temperature and Reaction Time: Amide coupling reactions are typically carried out at room temperature for several hours or overnight to ensure completion. thermofisher.com Monitoring the reaction progress via techniques like chromatography can help determine the optimal reaction time.

Purification of the final product, often accomplished through dialysis or chromatography, is essential to remove any unreacted precursors and byproducts. thermofisher.com

Strategies for Achieving Defined PEG Linker Lengths and Homogeneity in this compound

The use of a PEG linker with a precisely defined length is a key feature of this compound. The "11" designates a monodisperse PEG, meaning it consists of exactly eleven ethylene (B1197577) glycol units. biosynth.comthermofisher.com This contrasts with traditional polydisperse PEGs, which are mixtures of chains of varying lengths.

Achieving this homogeneity is critical for applications where precise control over molecular size and spacer length is necessary. thermofisher.com The benefits of using a monodisperse PEG linker include:

Defined Molecular Weight: The final conjugate has a precise, known molecular weight, which simplifies characterization and ensures batch-to-batch consistency. scielo.br

Controlled Spacer Arm Length: The distance between the lipoamide (B1675559) and biotin moieties is fixed, which can be critical for optimizing binding interactions and minimizing steric hindrance. thermofisher.combiosynth.com

Improved Purity: The synthesis yields a single, well-defined compound rather than a mixture of PEGylated isomers, simplifying purification and analysis.

The synthesis of these defined-length PEG linkers is more complex than that of polydisperse PEGs and often involves a stepwise addition of ethylene glycol units or the use of protected, pre-synthesized oligomers. acs.org Solid-phase synthesis methods, similar to those used in peptide synthesis, can also be employed to build the PEG chain one unit at a time, offering precise control over the final length. acs.org

Chemical Functionalization of this compound

The unique trifunctional nature of this compound allows for its versatile chemical functionalization and application. While the biotin end is typically reserved for binding to avidin or streptavidin, the lipoamide end offers a platform for further chemical modification, particularly through its sulfhydryl groups.

Maleimide (B117702) Reaction Mechanisms with Sulfhydryl Groups for Covalent Coupling

The dithiolane ring of the lipoamide moiety can be chemically reduced to generate two free sulfhydryl (-SH) groups. These thiols are highly nucleophilic and can be targeted for specific covalent coupling reactions. One of the most common and efficient reactions for modifying thiols is their reaction with a maleimide group. axispharm.comthermofisher.com

The reaction between a maleimide and a sulfhydryl group proceeds via a Michael addition mechanism. axispharm.comcreative-biolabs.com Key characteristics of this reaction include:

High Specificity: The reaction is highly chemoselective for sulfhydryl groups, especially when conducted within a pH range of 6.5 to 7.5. thermofisher.comaxispharm.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. axispharm.comcreative-biolabs.com

Stable Bond Formation: The reaction results in the formation of a stable thioether bond, which is not reversible under typical biological conditions. thermofisher.comcreative-biolabs.com

Mild Conditions: The conjugation can be performed efficiently in aqueous buffers at neutral pH and room temperature, which is ideal for modifying sensitive biomolecules. axispharm.com

At pH values above 8.5, the maleimide group can undergo hydrolysis or react with primary amines, making pH control critical for ensuring specificity. thermofisher.com

| Parameter | Optimal Condition/Value | Rationale |

|---|---|---|

| pH | 6.5 - 7.5 | Maximizes specificity for sulfhydryl groups and minimizes hydrolysis of the maleimide. thermofisher.comaxispharm.com |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction proceeds efficiently under mild temperature conditions. thermofisher.com |

| Solvent | Aqueous Buffers (e.g., PBS, MES) | Maintains the stability and activity of most biomolecules. thermofisher.com |

| Reactant Ratio | Slight excess of maleimide reagent | Helps to ensure complete modification of the available sulfhydryl groups. creative-biolabs.com |

Tailoring Reactivity of this compound for Specific Biomolecular Targets

The structure of this compound allows its reactivity to be tailored for a variety of specific applications by leveraging the distinct properties of its three components.

Biotin Terminus for Affinity Targeting: The primary function of the biotin end is to act as a high-affinity tag for streptavidin or avidin. thermofisher.com This interaction is one of the strongest known non-covalent biological interactions, making it an extremely reliable tool for detection, purification, and immobilization of biotinylated molecules or the targets to which they are attached. issuu.com

Lipoamide Terminus for Surface and Covalent Chemistry: The lipoamide end provides dual functionality. Its dithiolane ring can be used to directly functionalize metal nanoparticles or surfaces, particularly gold, forming a self-assembling monolayer. axispharm.com Alternatively, following reduction of the disulfide bond, the resulting free thiols can be used for covalent conjugation to thiol-reactive species, such as maleimide-functionalized proteins or other molecules. scielo.brpreprints.org

By choosing how to utilize each terminus, researchers can tailor the application of this compound for specific goals, from creating targeted nanoparticles to developing sensitive diagnostic assays.

Biomolecular Interaction Studies and Mechanisms

Lipoamide-PEG11-Biotin in Advanced Protein Labeling

The conjugation of biotin (B1667282) to proteins is a cornerstone technique in biotechnology, enabling detection, purification, and immobilization of target molecules. The compound this compound offers a sophisticated tool for this purpose, featuring a lipoamide (B1675559) group for potential site-specific attachment, a biotin tag for high-affinity binding to streptavidin, and a polyethylene (B3416737) glycol (PEG) spacer to modulate its properties.

This compound facilitates protein labeling through a multi-step process involving its distinct chemical moieties. The core of the labeling strategy lies in the reactivity of the lipoamide group and the subsequent high-affinity, non-covalent interaction of the biotin group.

The lipoamide moiety contains a 1,2-dithiolane (B1197483) ring, which features a reactive disulfide bond. This disulfide bond can undergo a thiol-disulfide exchange reaction with a free sulfhydryl group (-SH) on the surface of a target protein. Such free sulfhydryls are typically found in the side chains of cysteine residues. This reaction creates a stable, covalent disulfide linkage between the lipoamide portion of the molecule and the protein. For this reaction to occur, any existing disulfide bonds within the protein that involve the target cysteine may first need to be reduced to expose the free sulfhydryl group. thermofisher.com

Once covalently attached to the protein, the biotin moiety serves as a highly specific affinity tag. issuu.com Biotin itself is a vitamin that forms one of the strongest known non-covalent biological interactions with the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd, in the order of 10⁻¹⁵ M). issuu.comissuu.com This interaction is rapid and remarkably stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.comthermofisher.com This allows the biotinylated protein to be selectively captured, detected, or immobilized using streptavidin or avidin that has been conjugated to a solid support (like beads or a sensor surface) or a reporter molecule (like an enzyme or fluorophore). thermofisher.complos.org

Biotinylation strategies can be broadly categorized as non-selective or targeted, each with distinct advantages and applications. This compound is particularly suited for targeted strategies.

Non-Selective Biotinylation: This approach typically involves reacting biotinylation reagents with highly abundant and accessible functional groups on a protein's surface. thermofisher.com The most common targets are the primary amines (-NH₂) found in the side chains of lysine (B10760008) residues and at the N-terminus of the protein. issuu.com Reagents for this purpose often employ N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds. issuu.com This method results in multiple biotin molecules being attached at various points on the protein surface. issuu.com While effective for signal amplification, this random labeling can potentially obstruct the protein's active site or binding domains, leading to a loss of biological function. thermofisher.com

Targeted (Site-Specific) Biotinylation: This strategy aims to attach a single biotin molecule at a predetermined location on the protein. This provides precise control over the orientation of the immobilized protein and minimizes the risk of functional inactivation. nih.govresearchgate.net this compound is well-suited for this approach by leveraging its lipoamide group to specifically target free cysteine residues. thermofisher.com Proteins can be genetically engineered to introduce a unique cysteine residue at a specific site, away from functional domains, ensuring that the biotin tag does not interfere with the protein's activity. nih.govresearchgate.net This method is invaluable for applications requiring uniformly oriented proteins, such as in biosensors or structural studies. plos.orgnih.gov Another advanced method for targeted C-terminal biotinylation uses a split-intein system, where a synthetic peptide containing biotin is spliced onto the target protein. plos.org

The process of labeling and immobilizing an enzyme can significantly affect its catalytic activity. Studies using biotin-PEG linkers to immobilize enzymes have provided insights into these effects.

In a study involving the enzyme β-lactamase, site-specific biotinylation was achieved by introducing a cysteine residue onto the enzyme's surface, which was then labeled and immobilized on an avidin-coated sensor chip. nih.gov The results showed that all tested enzyme variants remained active after immobilization. nih.govresearchgate.net However, the catalytic efficiency of the immobilized enzymes was found to be reduced by approximately sevenfold compared to the enzymes free in solution. nih.gov This reduction was attributed primarily to impaired diffusion of the substrate to the enzyme's active site or restricted accessibility of the active site due to the proximity of the surface. nih.govresearchgate.net

Comparative Analysis of Targeted versus Non-Selective Biotinylation Strategies Utilizing this compound.

Streptavidin/Avidin Binding Dynamics with this compound

The interaction between the biotin tag of this compound and streptavidin/avidin is fundamental to its utility. The dynamics of this binding, including its affinity and kinetics, are modulated by the presence and length of the PEG11 spacer.

The biotin-streptavidin interaction is renowned for its extremely high affinity and slow dissociation rate. nih.gov However, the presence of a linker and the context of the surrounding molecule can influence these parameters.

In a surface plasmon resonance (SPR) study, the binding kinetics of a biotinylated organic cation transporter (btOCT1) to a surface functionalized with PGE2-PEG11-Biotin were analyzed. researchgate.net The results revealed a binding affinity (KD) of approximately 100 nM. researchgate.net The kinetic constants were determined to be an association rate constant (kₐ) of 4,837 M⁻¹s⁻¹ and a dissociation rate constant (kd) of 4.69 x 10⁻⁴ s⁻¹. researchgate.net

Another study, which measured the binding of avidin to a lipid bilayer functionalized with PEG11-biotin, reported an association rate of 1.1 ± 0.2 × 10⁷ M⁻¹min⁻¹ (approximately 1.8 x 10⁵ M⁻¹s⁻¹) at low functionalization densities. nih.gov This rate was an order of magnitude faster than that observed with a much shorter (0.9 nm) spacer arm, highlighting the kinetic advantage provided by the longer PEG11 linker. nih.gov

The length and chemical nature of the spacer arm between the biotin molecule and its conjugated protein are critical factors that influence binding efficiency. issuu.comissuu.comthermofisher.com The PEG11 spacer in this compound, which is approximately 5.9 nm long, offers several advantages. nih.govrsc.org

First, the hydrophilic PEG chain helps to overcome the inherent hydrophobicity of the biotin molecule and the protein surface, improving the solubility of the biotinylated conjugate and preventing aggregation. thermofisher.comissuu.comissuu.com This enhanced solubility is crucial for maintaining the stability and function of labeled proteins in aqueous solutions. issuu.com

Second, the extended length of the PEG11 spacer arm physically separates the biotin tag from the bulk of the attached protein. This separation minimizes steric hindrance, making the biotin more accessible for binding to the deep biotin-binding pocket of streptavidin or avidin. sigmaaldrich.com Research has shown that longer linkers, like PEG11, provide a clear kinetic advantage, resulting in faster association rates for avidin binding compared to shorter linkers. nih.gov

However, the behavior of long PEG linkers can be dependent on surface concentration. At very low densities (<1% functionalization), a long PEG11 linker may fold back and associate with the surface, rendering the biotin temporarily unavailable for binding. nih.govrsc.org As the density of the linkers on the surface increases (>2%), molecular crowding forces the flexible PEG chains to extend away from the surface. nih.govrsc.org This phenomenon leads to a rapid increase in biotin availability and a sigmoidal binding curve, where binding efficiency is low at very low linker concentrations but increases sharply as the concentration rises. nih.govrsc.org

Characterization of Multivalency Effects in this compound-Streptavidin Interactions

The interaction between this compound and streptavidin is fundamentally governed by the principle of multivalency. Streptavidin (SAv) is a tetrameric protein, meaning it possesses four distinct binding sites for biotin. mdpi.com This tetravalent nature allows for complex and highly stable interactions when binding to surfaces functionalized with biotinylated molecules like this compound. The polyethylene glycol (PEG) linker, specifically the 11-unit chain in this compound, provides flexibility and hydrophilicity, which influences the accessibility of the biotin moiety for SAv binding. issuu.com

Research into analogous systems using biotinylated self-assembled monolayers (SAMs) and supported lipid bilayers (SLBs) provides significant insight into these multivalent interactions. acs.orgresearchgate.net The stability and kinetics of SAv binding are critically dependent on the surface density of the biotin ligands. Studies have shown that a divalent interaction, where a single SAv molecule binds to two biotin moieties on the surface, is a minimum requirement for stable and essentially irreversible immobilization. acs.orgresearchgate.net Monovalent attachment, in contrast, is often reversible. acs.orgresearchgate.net

Table 1: Factors Influencing Multivalent Streptavidin Binding to Biotinylated Surfaces

| Factor Investigated | Key Research Finding | Implication for SAv-Biotin Interaction | Source(s) |

| SAv Valency | Purpose-designed SAv constructs with controlled valencies (mono-, di-, trivalent) were studied. | Divalent interaction was found to be the minimum for stable surface immobilization. Monovalent attachment was reversible. | acs.org, researchgate.net |

| Biotin Surface Density | The density of biotin on the surface dictates the binding mode and stability. | Influences whether SAv binding is monovalent or multivalent, affecting stability and residual valency. | acs.org, acs.org |

| Lateral Mobility of Biotin | Studied using supported lipid bilayers (SLBs) where biotinylated lipids can move. | High mobility can facilitate the rearrangement of SAv to achieve a more stable, multivalent binding state. | acs.org, researchgate.net |

| SAv Surface Coverage | The concentration of SAv applied to the surface affects the final arrangement. | Influences the average orientation and packing of SAv molecules, which in turn affects the overall residual valency of the surface. | acs.org, acs.org |

Reversibility and Cleavability Aspects in Biotinylation Employing Related Chemistries

The biotin-streptavidin interaction is one of the strongest known non-covalent biological bonds, with a dissociation constant (Kd) in the femtomolar range (≈ 10⁻¹⁴ M). nih.gov This remarkable stability makes it a powerful tool but also presents a challenge when reversible binding or recovery of the biotinylated molecule is desired. thermofisher.com Harsh denaturing conditions are typically required to dissociate the complex, which can damage the involved biomolecules. nih.govthermofisher.com

To overcome this limitation, several strategies have been developed, including the use of cleavable biotinylation reagents. The lipoamide group in this compound contains an inherent disulfide bond within its 1,2-dithiolane ring. This disulfide bond is stable under standard physiological conditions but can be readily cleaved under mild reducing conditions. thermofisher.com The use of reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol, or sodium borohydride (B1222165) breaks the disulfide bond, thereby releasing the biotin tag from the conjugated molecule. thermofisher.com This allows for the gentle elution of captured molecules from an avidin or streptavidin support. nih.gov Reversible biotinylation protocols using disulfide-containing linkers, such as Sulfo-NHS-SS-Biotin, have been established for capturing and detecting protein-protein interactions, where the release is triggered by a reducing agent. nih.govresearchgate.net

Beyond disulfide chemistry, other methods for achieving reversible biotinylation have been explored:

Modified Biotin Analogs: Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but a significantly lower affinity (Ka ≈ 10¹¹ M⁻¹) compared to biotin (Ka ≈ 10¹⁵ M⁻¹). thermofisher.com This allows for the competitive displacement and elution of desthiobiotin-labeled molecules under gentle conditions using free biotin. thermofisher.comgoogle.com Iminobiotin is another analog whose binding to avidin is pH-dependent; it binds effectively at pH 9 but can be released at pH 4. thermofisher.com

Modified Streptavidin: Engineered versions of streptavidin, such as Strep-Tactin®, exhibit a high affinity for the Strep-tag® peptide but a lower, yet still effective, affinity for biotin. This allows for the reversible binding of biotinylated molecules, which can be eluted by competition with an excess of free biotin under physiological conditions. iba-lifesciences.com Modifying key amino acids in the binding pocket, such as tyrosine, can also render the interaction pH-sensitive and reversible. nih.gov

Physical Dissociation Methods: Research has shown that the biotin-streptavidin interaction can be reversibly broken by incubating the complex in nonionic aqueous solutions at temperatures above 70°C. nih.govresearchgate.net This method allows for the regeneration of both the streptavidin support and the biotinylated molecule without denaturation. nih.gov

Table 2: Comparison of Reversible Biotinylation Chemistries

| Method | Mechanism | Release/Cleavage Condition | Key Features | Source(s) |

| Disulfide Linker | Reductive cleavage of the disulfide bond in the linker arm. | 50 mM Dithiothreitol (DTT) or other reducing agents. | Cleavage is specific and occurs under mild, reducing conditions. The lipoamide moiety is an example. | broadpharm.com, thermofisher.com, nih.gov |

| Desthiobiotin | Competitive displacement due to lower binding affinity. | Elution with a solution of free biotin at neutral pH. | Gentle, competitive elution preserves protein function. The interaction is weaker than with biotin. | thermofisher.com, google.com |

| Iminobiotin | pH-dependent binding affinity. | Lowering the pH to ~4.0. | Elution is achieved by a simple pH shift, avoiding harsh denaturants. | thermofisher.com |

| Engineered Streptavidin | Altered binding pocket reduces affinity for biotin. | Competitive elution with excess free biotin. | Allows for reversible binding under physiological conditions. | nih.gov, iba-lifesciences.com |

| Temperature | Thermal disruption of non-covalent interactions. | Incubation in water at >70°C. | Reverses binding without chemicals, allowing reuse of both components. | nih.gov, researchgate.net |

Applications in Proteomics and Protein Research

Lipoamide-PEG11-Biotin in Affinity Purification Methodologies

Affinity purification is a cornerstone technique that leverages the specific binding between a molecule and its partner to isolate targets from complex mixtures. The exceptionally strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is widely exploited for this purpose. thermofisher.com

Isolation and Characterization of Native Protein Complexes

A primary goal in proteomics is to understand how proteins function within the context of larger macromolecular complexes. Affinity purification using a biotinylated bait protein is a powerful method for isolating these complexes. nih.gov The use of this compound is particularly advantageous in this context. The process of biotinylating proteins can sometimes lead to aggregation and loss of function due to the hydrophobicity of the biotin molecule itself. issuu.com However, the incorporation of a long PEG linker, as seen in this compound, significantly mitigates these issues. issuu.com

The PEG spacer enhances the solubility of the biotinylated protein, preventing aggregation and helping to maintain the native conformation of the protein and its associated complexes. issuu.com This ensures that the interactions observed after purification are more likely to be physiologically relevant. Furthermore, the length of the spacer arm (52.9 Å) physically separates the biotin tag from the protein, reducing steric hindrance and ensuring efficient capture by streptavidin-coated beads. iris-biotech.dethermofisher.com This methodology has been successfully used to study dynamic protein interactions in both yeast and mammalian systems. nih.gov

Advanced Enrichment Strategies for Biotinylated Proteins from Complex Biological Mixtures

Enriching low-abundance biotinylated proteins from a complex biological sample, such as a cell lysate, presents significant challenges, including the co-purification of non-specific protein contaminants. nih.gov To address this, researchers have developed advanced strategies and benchmarking models. One such model involves spiking a known quantity of biotinylated proteins from one species (e.g., yeast) into a lysate from another (e.g., human) to accurately distinguish true enrichment from non-specific binding. nih.gov

Various enrichment matrices, including streptavidin and neutravidin beads, are used, but the high affinity of the biotin-streptavidin interaction makes the subsequent elution of captured proteins difficult. nih.gov Common strategies to overcome this include on-bead digestion of proteins, but this can lead to contamination from the abundant streptavidin on the beads. nih.gov The use of reagents like this compound is compatible with these advanced workflows. The hydrophilic PEG linker helps to keep the tagged proteins in solution and accessible for capture, which is a prerequisite for any successful enrichment strategy. issuu.com

Integration with Mass Spectrometry for Comprehensive Biotinylated Protein Identification (e.g., DiDBiT)

A significant limitation of traditional biotin-based affinity purification is that mass spectrometry analysis cannot easily distinguish between genuinely biotinylated proteins and non-specifically bound contaminants. nih.gov The "Direct Detection of Biotin-containing Tags" (DiDBiT) method was developed to solve this problem. nih.govresearchgate.net

In a conventional workflow, intact proteins are enriched first, then digested into peptides for MS analysis. nih.gov In contrast, the DiDBiT workflow reverses this process: the entire protein mixture is digested into peptides before enrichment. nih.gov Subsequently, only the peptides that carry the biotin tag are enriched using avidin or streptavidin beads. nih.gov This approach dramatically reduces the complexity of the sample analyzed by the mass spectrometer, leading to a roughly 200-fold improvement in the direct detection of biotinylated proteins. nih.govnih.gov The DiDBiT method significantly increases the confidence of protein identification and has been used to detect newly synthesized proteins in vivo with high temporal resolution. nih.gov A reagent such as this compound would be used to initially label the proteins of interest, which are then processed through the DiDBiT pipeline for high-confidence identification.

Development and Optimization of Automated Workflows for Biotinylation Proteomics

Traditional biotinylation proteomics workflows are often laborious, time-consuming (typically taking 3 days), and susceptible to experimental variability. nih.gov To overcome these limitations, automated workflows have been developed using liquid handling systems like the KingFisher Apex. nih.govresearchgate.net These automated systems can process up to 96 samples simultaneously in a plate-based format. biorxiv.org

Automation has enabled the optimization of the entire process, from protein enrichment and bead washing to protein digestion and peptide cleanup, reducing the total time to as little as 9 hours. nih.gov This not only increases throughput but also significantly improves reproducibility and lowers the required amount of starting material. biorxiv.orgresearchgate.net Studies comparing manual and automated workflows have demonstrated that the automated process yields a higher number of identified proteins and peptides with better quantitative correlation and lower variation between replicates. nih.govresearchgate.net

| Parameter | Manual Workflow | Automated Workflow |

| Processing Time | ~3 days nih.gov | ~9 hours nih.gov |

| Throughput | Low nih.gov | High (up to 96 samples) biorxiv.org |

| Reproducibility (CV) | Higher Variation researchgate.net | Lower Variation researchgate.net |

| Protein/Peptide IDs | Baseline | Increased IDs researchgate.net |

| Hands-on Time | High | Minimal |

Proximity Labeling Techniques Utilizing this compound

Proximity labeling (PL) is an innovative technique used to map the molecular composition of subcellular compartments and identify protein-protein interactions within a cell's native environment. nih.gov

Applications in Spatial Proteomics and Subcellular Organization Studies

Proximity labeling methods utilize an engineered enzyme, such as ascorbate (B8700270) peroxidase (APEX) or a promiscuous biotin ligase (BioID, TurboID), which is genetically fused to a protein of interest. nih.govnih.gov When a biotin-containing substrate is supplied to the cells, the enzyme generates reactive biotin molecules that covalently "tag" any proteins within a nanometer-scale radius. nih.gov These biotinylated proteins are then enriched and identified by mass spectrometry, providing a high-resolution map of the protein's immediate neighborhood. nih.gov

This approach has provided unprecedented insights into the composition of specific cellular structures, such as the synaptic cleft and the inhibitory post-synaptic density in neurons. nih.gov Reagents like this compound are essential components of such techniques. While classic PL methods use substrates like biotin-phenol, the fundamental requirement is a cell-permeable biotin source that can be activated by the enzyme. issuu.comissuu.com The properties of this compound, including its enhanced solubility and long spacer arm, make it a valuable tool for these advanced spatial proteomics applications, facilitating the efficient labeling and subsequent identification of proximal proteins to unravel the complex organization of the cell.

Investigation of Protein-Protein Interactions and Organelle Dynamics

The study of protein-protein interactions (PPIs) and the dynamic behavior of organelles are fundamental to understanding cellular function. Biotinylation, the process of attaching biotin to molecules, is a cornerstone of many techniques used to elucidate these processes, most notably in proximity-dependent labeling methods.

While direct literature detailing the use of this compound in specific PPI or organelle dynamics studies is sparse, its structural components make it a theoretically valuable reagent for surface-based assays exploring these phenomena. Proximity labeling techniques, such as BioID, involve fusing a "bait" protein to a biotin ligase. This enzyme then biotinylates any "prey" proteins that come into close proximity, allowing for their subsequent isolation and identification. This compound could be instrumental in adapting such assays to a solid-phase format. For instance, a bait protein could be anchored to a gold-coated sensor chip or nanoparticle via the lipoamide (B1675559) group. Introducing cell lysates would allow the immobilized bait to capture its interacting partners, which could then be identified.

Similarly, investigating organelle dynamics—the movement, fusion, and fission of organelles—often relies on tracking specific proteins embedded in the organelle's membrane. nih.govfrontiersin.orgfrontiersin.org this compound facilitates the creation of functionalized surfaces designed to study the interaction between organelles and a substrate. A gold surface could be coated with this linker, followed by streptavidin, creating a high-affinity capture surface for antibodies. These antibodies, specific to an organelle-surface protein, could then be used to tether the entire organelle, enabling the study of its dynamic behavior or its response to various stimuli in a controlled, immobilized environment. nih.govfrontiersin.org

Immobilization of Proteins and Other Biomolecules for Advanced Analytical Platforms

A significant application of this compound is the stable immobilization of proteins and other biomolecules onto surfaces to create advanced analytical platforms like biosensors and microarrays. nih.gov The molecule's three distinct parts each play a crucial role in this process.

| Moiety | Function in Immobilization |

| Lipoamide | Forms two strong, stable dative bonds from its dithiolane ring to metallic surfaces, particularly gold, creating a robust self-assembled monolayer (SAM). manuals.plus |

| PEG11 Spacer | Acts as a long, hydrophilic, and flexible linker that physically separates the immobilized biomolecule from the surface, reducing non-specific binding and minimizing steric hindrance. issuu.comthermofisher.comfishersci.com |

| Biotin | Serves as a highly specific and strong anchor point for avidin or streptavidin, which have an exceptionally high affinity for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M). issuu.comnih.gov |

This tripartite structure is ideal for constructing biosensors based on Surface Plasmon Resonance (SPR) or for functionalizing nanoparticles. nih.govbiosensingusa.com In a typical SPR setup, a gold sensor chip is first functionalized with this compound. This layer then serves to immobilize streptavidin. Subsequently, any biotinylated ligand—be it a peptide, protein, or nucleic acid—can be captured on the chip for real-time interaction analysis. nih.govbiosensingusa.com This method ensures a uniform and highly stable orientation of the captured molecule, leading to reproducible and high-quality kinetic data. biosensingusa.com

Research has demonstrated the utility of a PEG11-lipoamide spacer in displaying peptides on gold nanoparticles for targeted delivery systems. mdpi.com This same principle applies to the development of diagnostic assays. For example, universal probes made from gold nanoparticles linked to biotin via a PEG spacer can be used for the simultaneous detection of different classes of biomolecules, such as proteins and nucleic acids, on a microarray. nih.gov The PEG linker is critical in these systems as it improves the solubility of the resulting conjugates and reduces the non-specific adsorption of other proteins from the sample, thereby increasing assay specificity. nih.govissuu.com

Utility in Targeted Delivery Systems and Nanotechnology

Functionalization of Nanoparticles with Lipoamide-PEG11-Biotin

The ability to modify the surface of nanoparticles is fundamental to their application in biomedicine. This compound provides a robust and versatile tool for this purpose, enabling the attachment of targeting ligands and enhancing the biocompatibility of various nanoparticle systems.

Conjugation Strategies for Gold Nanoparticles

Gold nanoparticles (AuNPs) are widely utilized in nanomedicine due to their unique physicochemical properties and relative ease of synthesis. The lipoamide (B1675559) group of this compound, with its disulfide bond, readily forms a stable dative bond with the gold surface. nih.govbroadpharm.com This straightforward conjugation chemistry allows for the efficient functionalization of AuNPs.

One significant application involves the use of this compound to create more homogeneous and well-defined nanodrugs. nih.govfrontiersin.org For instance, in the development of αvβ3 integrin-targeting nanovectors, a cyclized CGisoDGRG peptide (iso1) was coupled to maleimide-PEG11-lipoamide. nih.govfrontiersin.org The resulting iso1-PEG11-LPA conjugate was then attached to gold nanoparticles. nih.govfrontiersin.org This method circumvents the use of heterogeneous peptide-albumin conjugates, leading to a nanodrug with reduced molecular heterogeneity and more consistent performance. nih.govfrontiersin.orgnih.gov

Modification of Lipid-Based Nanoparticles (e.g., Liposomes)

Liposomes, being biocompatible and capable of encapsulating both hydrophilic and hydrophobic drugs, are another key platform in drug delivery. nih.gov The modification of liposomes with targeting ligands can be challenging, but this compound offers a viable solution. nih.gov The lipoamide end can be anchored into the lipid bilayer of the liposome (B1194612), exposing the biotin (B1667282) and PEG components to the aqueous environment. nih.govmdpi.com

This surface modification can be further enhanced by leveraging the high-affinity interaction between biotin and streptavidin. issuu.com For example, a targeting peptide can be conjugated to streptavidin, which then binds to the biotin presented on the liposome surface by the this compound linker. This modular approach allows for flexible and efficient targeting of liposomal drug carriers. nih.govmdpi.com Furthermore, DSPE-MAL, a phospholipid with a maleimide (B117702) group, can be used to prepare liposomes, which can then be functionalized with thiol-containing molecules like those derived from this compound. medchemexpress.com

Methodologies for Reducing Molecular Heterogeneity in Nanodrug Design via this compound

A significant challenge in nanodrug design is the inherent heterogeneity of the resulting nanoparticles, which can affect their efficacy and reproducibility. nih.gov The use of well-defined, homogeneous reagents like this compound is a key strategy to address this issue. nih.govfrontiersin.org

Previously, the functionalization of gold nanoparticles with the isoDGR peptide for αvβ3 integrin targeting relied on a peptide-albumin conjugate. nih.govfrontiersin.org This resulted in a heterogeneous population of nanoparticles with a variable number of linkers and peptides. nih.govfrontiersin.org By replacing the peptide-albumin conjugate with a precisely synthesized iso1-PEG11-LPA compound, researchers have been able to produce more homogeneous and robust nano-vectors. nih.govfrontiersin.orgnih.gov This approach ensures that the resulting nanodrug has consistent properties, which is crucial for preclinical and clinical development. nih.govfrontiersin.org The use of this compound, therefore, represents a significant step towards the rational design of more uniform and effective nanomedicines. nih.govresearchgate.net

| Nanoparticle Type | Conjugation Moiety | Key Advantage | Research Finding |

| Gold Nanoparticles (AuNPs) | Lipoamide | Stable gold-thiol bond | Enables creation of homogeneous nanodrugs by avoiding heterogeneous peptide-albumin conjugates. nih.govfrontiersin.org |

| Liposomes | Lipoamide | Anchoring in lipid bilayer | Allows for surface display of biotin for subsequent streptavidin-based targeting strategies. nih.govmdpi.com |

This compound as a Spacer in Targeting Constructs

The PEG11 component of this compound acts as a flexible spacer, which is crucial for the proper presentation and function of targeting moieties. This spacer arm can significantly influence the accessibility and activity of the attached targeting ligand.

Engineered Display of Targeting Peptides (e.g., Integrin-Binding Peptides like isoDGR)

The effective display of targeting peptides on the surface of nanoparticles is critical for their ability to bind to their intended receptors on cancer cells. nih.govmdpi.com The this compound linker has been successfully used to display the integrin-binding peptide isoDGR on gold nanoparticles. nih.govfrontiersin.org

In a notable study, a head-to-tail cyclized CGisoDGRG peptide (iso1) was conjugated to maleimide-PEG11-lipoamide. nih.govfrontiersin.org This construct was then attached to gold nanoparticles, which could also be loaded with tumor necrosis factor-α (TNF). nih.govfrontiersin.org The resulting bifunctional nanodrug demonstrated efficient targeting of αvβ3-positive cells and potent anti-tumor effects in animal models. nih.govfrontiersin.org This highlights the utility of the this compound linker in constructing complex, multifunctional nanomedicines. nih.govresearchgate.netfrontiersin.org

Influence of the PEG11 Linker on Targeting Moiety Accessibility and Activity

The length and nature of the spacer arm connecting a targeting ligand to a nanoparticle can have a profound impact on the ligand's ability to interact with its receptor. mdpi.comresearchgate.net The PEG11 linker in this compound provides a hydrophilic and flexible spacer that extends the targeting moiety away from the nanoparticle surface. issuu.comthermofisher.com

This increased distance can overcome steric hindrance, allowing the targeting peptide to adopt the correct conformation for receptor binding. researchgate.net Studies have shown that the length of the PEG spacer can be optimized to maximize cellular uptake of nanoparticles. mdpi.com For instance, the optimal PEG spacer length for liposome uptake was found to depend on the liposome's size, indicating that surface curvature affects peptide presentation. mdpi.com The PEG11 linker, with its defined length, offers a precise tool for fine-tuning the targeting efficiency of nanoconstructs. nih.govissuu.com Furthermore, the hydrophilic nature of the PEG linker can improve the solubility and stability of the entire construct. issuu.comthermofisher.com

| Targeting Peptide | Nanoparticle | Linker | Key Finding |

| isoDGR | Gold Nanoparticle | Lipoamide-PEG11-Maleimide | The linker enabled the creation of a homogeneous and stable nanodrug that maintained the peptide's ability to bind to αvβ3 integrin. nih.govfrontiersin.org |

| VLA4pep | Liposome | Composite spacer | The length of the oligo-EG spacer influenced the cellular uptake of the liposomes, with the optimal length depending on the liposome's diameter. mdpi.com |

Engineering of Novel Nanoparticle-Based Theranostic Agents

The convergence of diagnostics and therapeutics, known as theranostics, represents a paradigm shift in personalized medicine. In this context, this compound has emerged as a critical multifunctional linker for the engineering of sophisticated nanoparticle-based theranostic agents. Its unique tripartite structure, comprising a lipoamide anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin targeting moiety, allows for the rational design of nanoparticles that can simultaneously perform targeted imaging and deliver therapeutic payloads.

The lipoamide group, with its dithiolane ring, provides a robust and stable anchor for the attachment of the linker to the surface of metallic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs). broadpharm.comiris-biotech.de This binding is significantly stronger than that achieved with monothiols, ensuring the integrity of the nanoparticle construct in biological environments. iris-biotech.de The PEG11 spacer is a hydrophilic and flexible chain that confers several advantageous properties to the nanoparticle. broadpharm.comiris-biotech.de It increases the hydrodynamic radius of the nanoparticle, which can help to reduce renal clearance and prolong circulation time. Furthermore, the PEG spacer minimizes non-specific protein adsorption and reduces the immunogenicity of the nanoparticles, enhancing their biocompatibility. broadpharm.com

The terminal biotin molecule functions as a highly specific targeting ligand. nih.govrsc.org Biotin receptors, particularly the sodium-dependent multivitamin transporter (SMVT), are overexpressed on the surface of various cancer cells, providing a molecular target for active tumor targeting. nih.govnih.gov The high-affinity interaction between biotin and its receptors, as well as with avidin (B1170675) or streptavidin, can be exploited to guide the theranostic nanoparticles to the tumor site, thereby increasing the local concentration of the imaging and therapeutic agents while minimizing off-target effects. nih.govrsc.orgnih.gov

A notable example of the application of a similar linker is in the development of a theranostic system utilizing gold nanoparticles. In one study, a PEG11-lipoamide spacer was employed to attach the integrin-targeting peptide isoDGR to the surface of gold nanoparticles. axispharm.com This approach aimed to enhance the delivery of therapeutic agents to tumors by targeting integrins, which are often overexpressed in the tumor neovasculature. axispharm.com While this specific example uses a peptide for targeting, the underlying principle of using a lipoamide-PEG linker for stable nanoparticle functionalization is directly applicable to biotin-mediated targeting.

The engineering of such theranostic nanoparticles involves a multi-step process. Initially, the nanoparticle core (e.g., gold nanoparticle or quantum dot) is synthesized. Subsequently, the surface of the nanoparticle is functionalized with this compound. This can be achieved by incubating the nanoparticles with a solution of the linker, leading to the self-assembly of a monolayer on the nanoparticle surface. iris-biotech.de In a third step, a therapeutic drug can be loaded onto the nanoparticle, either through co-encapsulation during nanoparticle formation or by subsequent conjugation. The final theranostic agent is then purified and characterized to ensure its size, stability, and functionality.

Detailed Research Findings

While specific comprehensive studies on this compound are limited, research on analogous biotin-PEG functionalized nanoparticles provides valuable insights into the expected performance of such systems. Studies on biotinylated dendrimers and micelles for the delivery of anticancer drugs like paclitaxel (B517696) and artemisinin (B1665778) have demonstrated the effectiveness of biotin-PEG linkers in enhancing targeted delivery and therapeutic efficacy. nih.govresearchgate.net

For instance, in a study involving biotin-functionalized PEGylated poly(amidoamine) (PAMAM) dendrimers for paclitaxel delivery, the biotin-targeted nanoparticles showed significantly higher penetration into cancer cell monolayers and spheroids compared to non-targeted nanoparticles. nih.gov This resulted in enhanced cytotoxicity towards the cancer cells. nih.gov Similarly, artemisinin-loaded biotin-PEG-PCL micelles exhibited controlled drug release and a significant reduction in tumor volume in in-vivo models compared to the free drug. researchgate.net

These findings underscore the potential of this compound in the development of advanced theranostic platforms. The combination of stable anchoring, biocompatibility, and active targeting afforded by this linker is expected to yield nanoparticles with superior performance in both diagnostic imaging and targeted therapy.

Data on Representative Biotin-PEG Functionalized Nanoparticle Systems

The following table presents representative data from studies on biotin-PEG functionalized nanoparticle systems for drug delivery, illustrating the typical parameters evaluated and the performance enhancements achieved through this targeting strategy.

| Nanoparticle System | Therapeutic Agent | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Cytotoxicity | In Vivo Tumor Reduction | Reference |

| Biotin-PEG-PCL Micelles | Artemisinin | ~150 | - | 45.5 ± 0.41 | Increased inhibition of MCF-7 cells | Tumor volume reduced to ~40 mm³ vs 2150 mm³ in control | researchgate.net |

| G4 PAMAM-PEG-Biotin Dendrimer | Paclitaxel | - | - | - | Higher cytotoxicity vs free PTX | Significant inhibition of tumor spheroid growth | nih.gov |

| Biotin-PEG-DSPE modified NLCs | Disulfiram | ~100 | - | - | Higher cytotoxicity against MCF-7 cells | Effective tumor growth inhibition | researchgate.net |

Table 1: This table provides a summary of the characteristics and efficacy of different biotin-PEG functionalized nanoparticle systems from various research studies. The data highlights the successful formulation of these nanoparticles and their enhanced anti-cancer effects.

Contributions to Biosensor Technology

Lipoamide-PEG11-Biotin for Surface Immobilization in Biosensor Platforms

The effective immobilization of biorecognition elements onto a transducer surface is a critical step in the development of a functional biosensor. This compound provides a highly effective solution for creating well-defined and stable self-assembled monolayers (SAMs) on gold-coated sensor chips, which are commonly used in platforms like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). monash.edunih.gov

The lipoamide (B1675559) group, with its dithiolane ring, forms strong, covalent-like dative bonds with the gold substrate. This interaction establishes a stable foundation for the sensor interface. Extending from this anchor is the 11-unit polyethylene (B3416737) glycol (PEG) chain. This hydrophilic spacer acts as a barrier to prevent the non-specific adsorption of proteins and other biomolecules from the sample matrix onto the sensor surface. nih.govsumitbiomedical.com This reduction in non-specific binding is crucial for minimizing background noise and improving the sensor's signal-to-noise ratio.

The terminal biotin (B1667282) molecule serves as a highly specific and high-affinity capture point for streptavidin or avidin (B1170675) proteins. nih.gov This streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, ensuring that the immobilized streptavidin layer is extremely stable. 2bscientific.com This streptavidin-coated surface can then be used to readily capture any biotinylated "bait" molecule, such as proteins, peptides, or nucleic acids, in a highly oriented and functional manner. nih.gov2bscientific.com This modular approach allows for the versatile application of a single type of sensor surface for a wide array of analytical targets. nih.gov

Table 1: Components of this compound and Their Functions in Surface Immobilization

| Component | Chemical Group | Function | Benefit for Biosensors |

| Anchor | Lipoamide | Forms stable self-assembled monolayers (SAMs) on gold surfaces. | Provides a robust and stable foundation for the sensor interface. |

| Spacer | PEG11 (Undecaethylene glycol) | A hydrophilic chain that extends from the surface. | Reduces non-specific binding of interfering molecules, enhancing signal clarity. |

| Capture Tag | Biotin | Binds with extremely high affinity to streptavidin or avidin. | Enables the specific and stable immobilization of biotinylated bioreceptors. |

Development of Regenerative Biosensor Designs Employing Biotinylated Bait Molecules

A significant challenge in the widespread use of label-free biosensors has been the irreversible nature of ligand immobilization, often requiring a new and expensive sensor chip for each experiment. nih.govresearchgate.net The use of this compound within a specific system architecture has contributed to the development of regenerative biosensors. These systems allow for the removal of the captured analyte and, in some cases, the entire bait molecule assembly, enabling multiple uses of a single sensor chip. nih.govresearchgate.net

One common strategy involves the stable immobilization of a biotinylated bait molecule via a streptavidin bridge. nih.gov While the lipoamide-surface and biotin-streptavidin bonds are very strong, the interaction between the bait molecule and its target analyte can often be disrupted using mild chemical treatments, such as shifts in pH (e.g., using glycine-HCl buffers) or high salt concentrations. nih.govresearchgate.netsartorius.com This process removes the bound analyte, regenerating the bait-functionalized surface for a subsequent binding cycle. Research has demonstrated that such regenerated surfaces can maintain a stable baseline and consistent binding capacity for numerous cycles. For instance, studies on the Octet® platform have shown that biosensors can be regenerated for over ten cycles using appropriate reagents like dilute acid solutions. sartorius.comresearchgate.net

A more advanced regenerative design allows for the complete stripping of both the bait molecule and the streptavidin bridge, making the chip available for an entirely different assay. nih.govresearchgate.net This is achieved by using a desthiobiotin-functionalized surface instead of a biotin one. The streptavidin-desthiobiotin interaction is strong enough for stable bait immobilization but can be competitively displaced by free biotin. nih.govresearchgate.net By sequentially injecting reagents like free biotin, guanidinium (B1211019) thiocyanate, and pepsin, the entire streptavidin-bait complex can be removed, restoring the sensor surface for immobilization of a new bait molecule. nih.govresearchgate.net This approach dramatically increases the versatility and cost-effectiveness of biosensor platforms, particularly in academic and pharmaceutical research settings. nih.gov

Table 2: Comparison of Regeneration Strategies for Biotin-Streptavidin Based Biosensors

| Regeneration Approach | Target Interaction Disrupted | Typical Reagents | Surface State After Regeneration | Key Advantage | Reference |

| Analyte Removal | Bait-Analyte | Glycine-HCl, NaOH, Phosphoric Acid | Bait-functionalized surface ready for analyte binding | Allows for multiple kinetic analyses of the same interaction on one chip. | sartorius.comresearchgate.net |

| Bait and Bridge Removal | Streptavidin-Desthiobiotin | Free Biotin, Guanidinium Thiocyanate, Pepsin, SDS | Bare sensor surface ready for new bait immobilization | Enables the use of a single chip for multiple, unrelated assays. | nih.govresearchgate.net |

Enhancing Signal Detection and Sensitivity in Biosensing Applications through this compound

The chemical structure of this compound directly contributes to enhanced signal detection and sensitivity in biosensing platforms like QCM-D and SPR. frontiersin.orgmdpi.com Sensitivity in these systems is contingent on the ability to detect minute changes at the sensor surface—such as mass or refractive index—that are directly proportional to the binding of the target analyte. biolinscientific.com

The PEG spacer arm plays a pivotal role in this enhancement. By creating a hydrophilic, protein-repellent layer, it minimizes non-specific binding, which is a major source of background noise and false-positive signals. nih.govnih.gov A cleaner baseline allows for the reliable detection of smaller, specific binding signals, thereby lowering the limit of detection (LOD) for the assay. nih.gov

In QCM-D, which measures changes in both frequency (mass) and dissipation (viscoelasticity), the formation of a well-ordered, hydrated this compound/streptavidin layer provides a stable and predictable starting point. monash.edubiolinscientific.com Any subsequent binding event causes a distinct and measurable shift in these parameters, allowing for sensitive quantification of the interaction. frontiersin.org

Kinetic Analysis of Biomolecular Interactions on this compound Functionalized Surfaces

Label-free biosensor techniques such as SPR and Bio-Layer Interferometry (BLI) are powerful tools for studying the real-time kinetics of biomolecular interactions. 2bscientific.comnih.gov this compound functionalized surfaces are ideally suited for these applications. 2bscientific.com By providing a stable and reproducible platform for immobilizing a biotinylated ligand via a streptavidin bridge, these surfaces allow for the precise measurement of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. 2bscientific.combiosensingusa.com

The process for a typical kinetic analysis experiment is as follows:

Immobilization: A streptavidin-coated sensor chip, prepared using this compound, is used to capture the biotinylated ligand (bait).

Association: A solution containing the analyte (prey) at a known concentration is flowed over the sensor surface. The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the sensor signal. biosensingusa.com

Dissociation: The analyte solution is replaced with a buffer solution, and the dissociation of the analyte from the ligand is monitored as a decrease in the signal. biosensingusa.com

By performing this procedure at several different analyte concentrations, a full kinetic profile of the interaction can be generated. The high stability of the this compound and streptavidin linkage ensures that any signal change observed during the association and dissociation phases is due to the specific ligand-analyte interaction, rather than a loss of the immobilized ligand from the surface. biosensingusa.com

Table 3: Representative Kinetic Data from SPR Analysis of a Peptide-Protein Interaction

The following data illustrates a typical kinetic analysis performed on a streptavidin sensor chip where a biotinylated peptide (Th10-39) was immobilized to study its interaction with human α-thrombin. biosensingusa.com

| Parameter | Symbol | Value | Unit | Description |

| Association Rate Constant | k_a | 3.5 x 10⁶ | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | k_d | 3.9 x 10⁻² | s⁻¹ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | K_D | 10.9 | nM | The ratio of k_d/k_a, indicating the affinity of the interaction (lower K_D means higher affinity). |

This data is adapted from a study measuring the interaction between biotinylated Th10-39 and human α-thrombin using SPR. biosensingusa.com

Advanced Linker Design and Functional Characterization

Role of the PEG11 Linker in Mediating Biomolecule Solubility and Stability

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a standard and effective method for improving the physicochemical properties of bioconjugates. issuu.com The PEG11 linker in the Lipoamide-PEG11-Biotin molecule plays a crucial role in enhancing both the solubility and stability of the molecules to which it is attached. axispharm.comaxispharm.com

Biotin (B1667282) itself is a relatively hydrophobic molecule. issuu.com When multiple biotin molecules are attached to a protein surface, it can increase the hydrophobicity, potentially leading to aggregation and loss of protein function. issuu.com The PEG11 linker, being inherently hydrophilic, counteracts this effect. thermofisher.com Its flexible chain helps to shield the hydrophobic biotin and the biomolecule's surface, decreasing aggregation and increasing solubility in aqueous environments. issuu.comthermofisher.com This property is critical for maintaining the biological activity and stability of biotinylated proteins, which might otherwise be prone to precipitation or denaturation. issuu.com Biotinylated IgGs that employ a PEG linker, for example, exhibit a significantly lower tendency to aggregate and maintain high antigen affinity. issuu.com The improved water solubility also facilitates labeling reactions under physiological, non-denaturing conditions. fishersci.ca

| Property | Effect of PEG11 Linker | Rationale |

| Solubility | Increased | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of biotin and other molecular components, improving solubility in aqueous buffers. issuu.comthermofisher.comfishersci.ca |

| Stability | Increased | By preventing aggregation, the PEG linker helps maintain the native conformation and biological activity of the conjugated biomolecule. issuu.comaxispharm.com |

| Aggregation | Reduced | The PEG moiety acts as a steric shield, preventing intermolecular interactions that lead to the formation of aggregates. issuu.com |

Influence of PEG11 on Steric Hindrance and Molecular Accessibility in Bioconjugates

Steric hindrance can significantly impede the interaction between a conjugated biotin tag and its binding partner, such as streptavidin. The PEG11 linker is specifically designed to mitigate this issue. With a spacer arm length of approximately 53.2 angstroms (for a related Amine-PEG11-Biotin), it physically extends the biotin moiety away from the surface of the conjugated molecule or substrate. fishersci.cafishersci.se This extension provides greater rotational freedom and accessibility, reducing steric clashes and ensuring efficient binding to the deep biotin-binding pocket of avidin (B1170675) proteins. thermofisher.comfishersci.ca

Comparative Studies of PEG11 with Other PEG Linker Lengths and Architectural Properties

The choice of linker length is a critical parameter that can be tuned to optimize performance for a specific application. Studies comparing PEG11 to other PEG lengths reveal significant differences in behavior.

In pretargeting studies for tumor imaging, radiolabeled probes with PEG7 and PEG11 linkers (Tz-2 and Tz-3, respectively) demonstrated a hydrophilic nature and were excreted through the kidneys. koreascience.kr In contrast, a shorter PEG3 linker (Tz-1) resulted in a more lipophilic probe that showed high background signals in the liver and intestine. koreascience.kr

Research on functionalized lipid bilayers provides a quantitative comparison between PEG11 and shorter linkers like PEG2. nih.govresearchgate.net At low surface densities, PEG11-biotin linkers demonstrated an association rate for avidin binding that was an order of magnitude faster than that of a shorter linker (BC-PE, 0.9 nm spacer arm). researchgate.net This highlights the superior accessibility of the biotin tag on the longer, more flexible PEG11 chain. researchgate.net However, the study also found that the PEG11 layer became saturated at a lower percentage of functionalization (~2.1%) compared to the PEG2 layer (~3.9%). nih.gov This suggests that at higher densities, the larger footprint of the PEG11 linker leads to surface crowding more quickly. nih.govresearchgate.net

The architecture of the PEG linker, such as linear versus branched, also has a profound impact. While this compound is a linear linker, studies on antibody-drug conjugates have shown that a branched PEG architecture can be more effective at shielding a hydrophobic payload from the aqueous environment compared to an extended linear spacer. americanpharmaceuticalreview.com This "hydrophilicity reservoir" effect can support higher drug loading while maintaining favorable pharmacokinetics. americanpharmaceuticalreview.com

Table 7.3: Comparative Data for PEG11 and PEG2 Linkers on Lipid Surfaces

| Parameter | PEG11 Linker | PEG2 Linker | Finding |

|---|---|---|---|

| Saturation Point | ~2.1% functionalization | ~3.9% functionalization | The longer PEG11 linker saturates the surface at a lower molar concentration. nih.gov |

| Molecules at Saturation | 1.5 x 10¹¹ molecules/mm² | 1.6 x 10¹¹ molecules/mm² | Despite different saturation percentages, the absolute number of linkers on the surface is similar. nih.gov |

| Molecular Footprint | ~2.3 nm between linkers | ~2.2 nm between linkers | Each linker occupies a similar area on the surface at saturation. nih.gov |

| Avidin Association Rate | 1.1 x 10⁷ M⁻¹ min⁻¹ (at 0.2%) | Slower (compared to a short BC-PE linker) | At low surface density, the longer PEG11 linker provides significantly faster binding kinetics. researchgate.net |

Impact of this compound Linker Design on Multi-Valency and Molecular Crowding at Functionalized Surfaces

When this compound is used to functionalize a surface, the density of the linker can lead to complex behaviors related to molecular crowding and multi-valent binding. Multi-valency refers to the ability of a single avidin protein, which has four biotin-binding sites, to bind to multiple biotin tags on the surface simultaneously.

Studies have shown that for PEG11-biotin on a lipid surface, the interfering effects of neighboring linkers and molecular crowding become apparent at functionalization levels greater than 2%. nih.govresearchgate.net Below 1% functionalization, the distance between linkers is generally too great for multi-valency to be a significant issue, assuming a random distribution. nih.gov However, as the concentration increases, the space between linkers shrinks. At saturation, the average distance between PEG11 linkers is only about 2.3 nm. nih.gov

This crowding can have interesting consequences. Research suggests that the binding pattern observed for PEG11-biotin can be sigmoidal, where there is a rapid increase in the availability of the biotin tag once a certain surface density is reached. researchgate.net This is thought to be caused by molecular crowding of the flexible linkers, which forces the biotin moieties into a more accessible orientation, thus enhancing binding. researchgate.net Therefore, the linker density on a surface directly impacts not only the potential for multi-valent interactions but also the accessibility of the binding sites through crowding effects.

Strategies for Optimizing this compound Linker Properties for Specific Research Applications

Optimizing the performance of the this compound linker involves tailoring its application to the specific experimental goals. Several strategies can be employed:

Leveraging Inherent Physicochemical Properties: The primary strategy is the inherent choice of a PEGylated linker to ensure high solubility and stability of the final conjugate, preventing the aggregation that can be caused by biotinylation. issuu.comaxispharm.com This is a built-in feature of the this compound design.

Controlling Surface Density: For applications involving functionalized surfaces, controlling the molar ratio of the linker is a key optimization strategy.

To minimize multi-valency and study monovalent interactions, a low surface density (e.g., <1-2% molar functionalization) should be used. nih.govresearchgate.net

To maximize the number of binding sites or potentially leverage crowding-induced accessibility, a higher surface density (>2%) can be employed. researchgate.net

Optimizing Conjugation Conditions: The efficiency of the initial labeling or surface functionalization step is critical. For related maleimide-activated PEG11-biotin reagents, it is recommended to use a 5- to 20-fold molar excess of the reagent to the target molecule. thermofisher.com It is also crucial to avoid components that can react with the linker's active groups, such as extraneous sulfhydryl compounds in the case of maleimide (B117702) chemistry, as they will inhibit the desired conjugation reaction. thermofisher.com

Considering the Target Environment: The choice of linker length should be matched to the application. While the PEG11 linker is effective at reducing steric hindrance for avidin binding, a shorter or longer linker might be preferable if the target environment itself is sterically constrained or if a different pharmacokinetic profile is desired. researchgate.netkoreascience.krnih.gov

By carefully considering these factors, researchers can optimize the use of the this compound linker to achieve desired outcomes in applications ranging from biosensors and immunoassays to targeted drug delivery systems.

Future Directions and Emerging Research Avenues

Development of Advanced Lipoamide-PEG11-Biotin Derivatives with Enhanced Functionalities

The core structure of this compound is ripe for modification to create advanced derivatives with tailored functionalities. Research into analogous PEGylated molecules demonstrates that the terminal ends of the PEG chain and modifications to the lipoamide (B1675559) or biotin (B1667282) groups can introduce a wide array of new capabilities.

Future development could focus on creating "smart" linkers that respond to specific biological cues. For instance, derivatives could be synthesized with cleavage sites within the PEG11 chain that are sensitive to enzymes overexpressed in a particular disease state, such as matrix metalloproteinases in cancer. This would allow for the controlled release of attached cargo in a targeted microenvironment.

Furthermore, the lipoamide anchor itself can be enhanced. While the dithiolane ring provides strong anchorage to gold surfaces, research into multivalent thiol linkers, such as those with dithiol or trithiol anchors, has shown significantly improved colloidal stability for gold nanoparticle probes. rsc.org Applying this concept to this compound could lead to more robust and stable surface modifications.

Another promising direction is the incorporation of additional functionalities through "click chemistry." Derivatives of Lipoamide-PEG-Biotin are available with terminal groups like maleimide (B117702) for thiol-specific conjugation issuu.com or alkyne groups for copper-catalyzed click reactions. acs.org This modular approach would allow researchers to easily attach a diverse range of molecules—such as fluorescent dyes, photosensitizers for photodynamic therapy, or chelated metal ions for imaging—to the core structure, creating multifunctional probes. For example, a derivative could be designed for dual-modal imaging and targeted therapy by attaching both a quantum dot and a cytotoxic drug.

| Potential Derivative | Modification | Enhanced Functionality | Potential Application |